Limonene oxide, (-)-
Overview
Description
Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes .
Synthesis Analysis
Chemoenzymatic epoxidation of limonene to limonene oxide was carried out using in situ generation of peroxy octanoic acid from octanoic acid and H2O2 . In this study, agricultural-waste rice husk ash (RHA)-derived silica was surface-functionalized using (3-aminopropyl) triethoxysilane (APTS), which was cross-linked using glutaraldehyde for immobilization of Candida antarctica lipase B .Molecular Structure Analysis
The molecular formula of Limonene oxide is C10H16O . The InChI key is CCEFMUBVSUDRLG-UHFFFAOYSA-N .Chemical Reactions Analysis
Limonene oxide undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis - and trans -limonene oxides . The reactant limonene, peroxyoctanoic acid, octanoic acid, and the product limonene oxide are all soluble in the organic phase .Physical And Chemical Properties Analysis
Limonene oxide has a molecular weight of 152.23 g/mol . The refractive index of limonene oxide produced from NO3 oxidation is 1.578 at 532 nm and 1.591 at 375 nm .Scientific Research Applications
Eco-Friendly Synthesis : Limonene oxide is synthesized using eco-friendly processes due to strict regulations on its production. A study demonstrated the chemoenzymatic epoxidation of limonene to limonene oxide using a surface-functionalized silica catalyst derived from agricultural waste, highlighting a cost-effective and environmentally friendly method (Salvi & Yadav, 2020).
Acaricidal Activity : Research has shown that limonene oxide possesses acaricidal activity against the cattle tick Rhipicephalus (Boophilus) microplus, indicating its potential use in veterinary medicine (Ferrarini et al., 2008).
Antioxidant and Anti-inflammatory Properties : Limonene has been studied for its protective effects against the nephrotoxic effects of the anticancer drug doxorubicin, suggesting its potential role in mitigating oxidative stress and inflammation in kidneys (Rehman et al., 2014).
Versatile Chemical for the Bioeconomy : Limonene serves as a platform chemical with growing applications in flavor, fragrance, and as a green solvent. Its utilization is expanding in the extraction of natural products and in the development of functionalized products (Ciriminna et al., 2014).
Antiproliferative Effects on Cancer Cells : Limonene has shown antiproliferative effects on a lymphoma cell line by increasing nitric oxide levels, offering insights into its potential therapeutic applications in cancer treatment (Manuele et al., 2009).
Development of Polycarbonates : Limonene oxide reacts with carbon dioxide in a ring-opening copolymerization reaction to form polycarbonates with exceptional chemical and physical properties. These are synthesized using low-cost catalysts, contributing to sustainable material development (Parrino et al., 2018).
Catalytic Epoxidation in Industrial Chemistry : Limonene oxide is gaining attention as an intermediate in industrial chemistry. Studies on its epoxidation using heterogeneous catalysts have shown promising results for its large-scale production (Guidotti et al., 2011).
Quality Control in Consumer Goods : Methods have been developed to determine the concentration of limonene oxide in essential oils and beverages, aiding in quality control and ensuring the desired flavor and fragrance in consumer goods (Marine & Clemons, 2003).
Aluminum Oxide Promoted Epoxidation : A study demonstrated an efficient oxidation of limonene with hydrogen peroxide promoted by aluminum oxide. This represents an example of epoxidation promoted by a derivative of non-transition metal, producing valuable products like fragrances and food additives (Bonon et al., 2014).
Limonene in Agro-Chemistry : Limonene is being transformed as an agro-chemical platform for producing various value-added compounds for pharmaceutical, cosmetic, and food industries. It is also evaluated as an alternative solvent for extracting bioactive compounds (Aissou et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-IDKOKCKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; cool minty aroma | |
Record name | l-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | l-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
Record name | l-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Limonene oxide, (-)- | |
CAS RN |
203719-53-3 | |
Record name | Limonene oxide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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